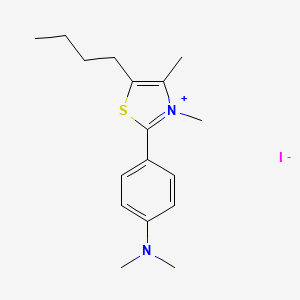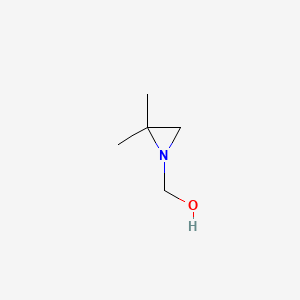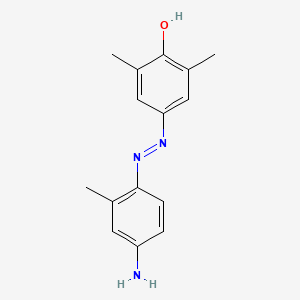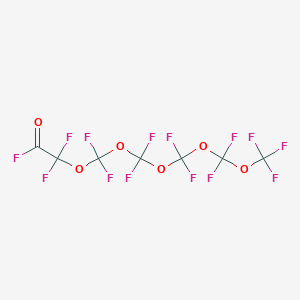
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple ether linkages and a terminal acyl fluoride group. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), known for their stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- typically involves the reaction of a perfluorinated ether with an appropriate acyl fluoride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride group. Common reagents include perfluorinated alcohols and acyl chlorides, which are reacted in the presence of a base such as pyridine to facilitate the formation of the acyl fluoride.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce the fluorine atoms into the organic backbone. The production is carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorine.
化学反应分析
Types of Reactions
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl fluoride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, the acyl fluoride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols/Alkanes: Formed from reduction
科学研究应用
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in a variety of applications including non-stick coatings and fire-fighting foams.
作用机制
The mechanism of action of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- involves its interaction with various molecular targets. The acyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein function and disruption of cellular processes. The fluorinated backbone of the compound also contributes to its stability and resistance to metabolic degradation.
相似化合物的比较
Similar Compounds
- Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is unique due to its specific combination of ether linkages and a terminal acyl fluoride group. This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other fluorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields further highlight its uniqueness.
属性
CAS 编号 |
21703-49-1 |
|---|---|
分子式 |
C7F14O6 |
分子量 |
446.05 g/mol |
IUPAC 名称 |
2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C7F14O6/c8-1(22)2(9,10)23-4(14,15)25-6(18,19)27-7(20,21)26-5(16,17)24-3(11,12)13 |
InChI 键 |
WMTKZYMXWIIXHZ-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



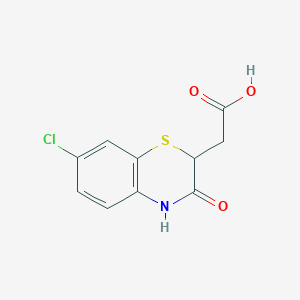
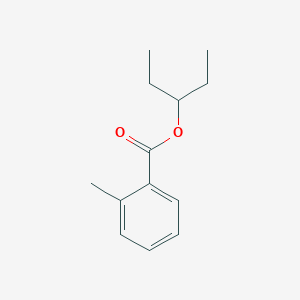

![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

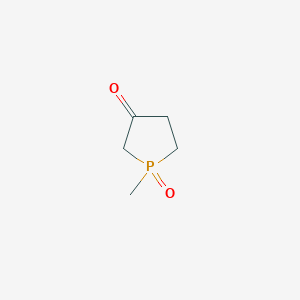

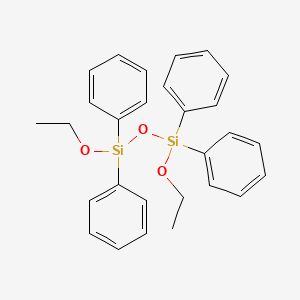
![Ethyl 2-[hydroxy(diphenyl)methyl]butanoate](/img/structure/B14713430.png)

